molecular formula C14H19NO2S B14257674 N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide CAS No. 404392-13-8

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide

Cat. No.: B14257674
CAS No.: 404392-13-8
M. Wt: 265.37 g/mol
InChI Key: LOGOZPULSVYSKM-UHFFFAOYSA-N
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Description

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexene ring, a methylphenyl group, and a methanesulfonamide moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide typically involves the reaction of 2-cyclohex-2-en-1-yl-6-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide is unique due to its specific combination of a cyclohexene ring, a methylphenyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

404392-13-8

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide

InChI

InChI=1S/C14H19NO2S/c1-11-7-6-10-13(12-8-4-3-5-9-12)14(11)15-18(2,16)17/h4,6-8,10,12,15H,3,5,9H2,1-2H3

InChI Key

LOGOZPULSVYSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCC=C2)NS(=O)(=O)C

Origin of Product

United States

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